7-Chlorobenzo[b]thiophene-2-carbaldehyde
Overview
Description
Thiophenes are five-membered rings containing a sulfur atom, and they are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound 7-Chlorobenzo[b]thiophene-2-carbaldehyde is characterized by the presence of a chlorine atom at the 7th position and an aldehyde group at the 2nd position on the benzo[b]thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[b]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 7-chlorobenzo[b]thiophene with a formylating agent such as dimethylformamide (DMF) in the presence of a strong base like butyllithium (BuLi). This one-pot sequential reaction yields this compound with a high isolated yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 7-Chlorobenzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Chlorobenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carbaldehyde: Lacks the chlorine atom at the 7th position.
7-Bromobenzo[b]thiophene-2-carbaldehyde: Contains a bromine atom instead of chlorine.
7-Methylbenzo[b]thiophene-2-carbaldehyde: Contains a methyl group instead of chlorine.
Uniqueness
7-Chlorobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIAHVNZRIOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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